Cas no 4160-61-6 (methyl 4-oxothiane-3-carboxylate)

Methyl 4-oxothiane-3-carboxylate is a versatile heterocyclic compound featuring a thiane ring with a ketone and ester functional group. Its structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of sulfur-containing heterocycles and bioactive molecules. The compound's reactivity allows for further functionalization, enabling applications in pharmaceuticals, agrochemicals, and materials science. Its stability under standard conditions and compatibility with common synthetic methodologies enhance its utility in multistep reactions. The presence of both carbonyl and ester groups offers selective modification opportunities, making it a useful building block for complex molecular architectures.
methyl 4-oxothiane-3-carboxylate structure
4160-61-6 structure
Product name:methyl 4-oxothiane-3-carboxylate
CAS No:4160-61-6
MF:C7H10O3S
Molecular Weight:174.2175
MDL:MFCD00203485
CID:829493
PubChem ID:10374916

methyl 4-oxothiane-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate
    • Methyl 4-Oxotetrahydrothiopyran-3-carboxylate
    • 4-Oxo-tetrahydro-thiopyran-3-carboxylic acid methyl ester
    • methyl 4-oxo-tetrahydro-2H-thiopyran-3-carboxylate
    • methyl 4-oxothiane-3-carboxylate
    • METHYL TETRAHYDRO-4-OXO-2H-THIOPYRAN-3-CARBOXYLATE
    • 3-Thienylmagnesium iodide
    • 3-(Carbomethoxy)tetrahydrothiopyran-4-one
    • 3-Carbomethoxytetrahydro-1,4-thiapyrone
    • 3-Methoxycarbonyl-4-thianone
    • Methyl tetrahydrothiopyran-4-one-3-carboxylate
    • 2H-Thiopyran-3-carboxylic acid, tetrahydro-4-oxo-, methyl ester
    • MCUXKFHPGMEIIW-UHFFFAOYSA-N
    • WT1108
    • 5728AB
    • NE25272
    • SY029390
    • AM803878
    • AK115673
    • DB-
    • C7H10O3S
    • DTXSID40438848
    • methyl-4-oxotetrahydro-2H-thiopyran-3-carboxylate
    • SCHEMBL2904103
    • Z609890052
    • Methyl4-oxotetrahydro-2H-thiopyran-3-carboxylate
    • AKOS006230153
    • EN300-51153
    • MFCD00203485
    • 4-Oxotetrahydro-2H-thiopyran-3-carbonsauremethylester
    • 4160-61-6
    • DB-014880
    • 2,3,5,6-tetrahydro-3-carbomethoxythiopyran-4-one
    • DS-4258
    • CS-W000756
    • MDL: MFCD00203485
    • インチ: 1S/C7H10O3S/c1-10-7(9)5-4-11-3-2-6(5)8/h5H,2-4H2,1H3
    • InChIKey: MCUXKFHPGMEIIW-UHFFFAOYSA-N
    • SMILES: S1C([H])([H])C([H])([H])C(C([H])(C(=O)OC([H])([H])[H])C1([H])[H])=O

計算された属性

  • 精确分子量: 174.03500
  • 同位素质量: 174.03506535g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 179
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.7
  • XLogP3: 0.5

じっけんとくせい

  • 密度みつど: 1.244
  • Boiling Point: 285 ºC
  • フラッシュポイント: 137 ºC
  • PSA: 68.67000
  • LogP: 0.48160

methyl 4-oxothiane-3-carboxylate Security Information

methyl 4-oxothiane-3-carboxylate 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

methyl 4-oxothiane-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B496005-50mg
Methyl 4-Oxotetrahydro-2H-thiopyran-3-carboxylate
4160-61-6
50mg
$ 50.00 2022-06-07
Chemenu
CM182106-1g
Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate
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1g
$128 2022-06-11
Chemenu
CM182106-25g
Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate
4160-61-6 95%+
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$1169 2022-06-11
Apollo Scientific
OR946543-250mg
Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate
4160-61-6 96%
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£15.00 2025-02-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M80150-5g
Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate
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5g
¥1215.0 2022-04-27
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MD281-50mg
methyl 4-oxothiane-3-carboxylate
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95.0CNY 2021-07-16
Chemenu
CM182106-1g
Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate
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1g
$128 2021-08-05
Chemenu
CM182106-5g
Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate
4160-61-6 95%
5g
$360 2021-08-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M80150-1g
Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate
4160-61-6 97%
1g
¥521.0 2022-04-27
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MD281-5g
methyl 4-oxothiane-3-carboxylate
4160-61-6 97%
5g
1833CNY 2021-05-10

methyl 4-oxothiane-3-carboxylate 関連文献

methyl 4-oxothiane-3-carboxylateに関する追加情報

Methyl 4-oxothiane-3-carboxylate (CAS No. 4160-61-6): A Comprehensive Overview in Modern Chemical Research

Methyl 4-oxothiane-3-carboxylate, identified by its CAS number 4160-61-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its unique thiolactone structure, has garnered considerable attention due to its versatile applications in synthetic chemistry and potential biological activities. The exploration of its chemical properties, synthesis methods, and emerging applications in medicinal chemistry underscores its importance in contemporary research.

The molecular structure of methyl 4-oxothiane-3-carboxylate consists of a thiazole ring system integrated with a carboxylate ester group. This configuration imparts distinctive reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the oxo and thio functional groups allows for diverse chemical transformations, including nucleophilic additions, cyclizations, and esterifications, which are pivotal in constructing pharmacophores for drug development.

In recent years, the interest in methyl 4-oxothiane-3-carboxylate has been fueled by its potential role in the development of novel therapeutic agents. Researchers have been exploring its derivatives as candidates for antimicrobial, anti-inflammatory, and anticancer applications. The thiazole moiety is particularly noteworthy, as it is a common structural feature in many bioactive compounds. Studies have demonstrated that modifications to this core structure can significantly alter biological activity, providing a scaffold for rational drug design.

The synthesis of methyl 4-oxothiane-3-carboxylate typically involves multi-step organic reactions that require precise control over reaction conditions. One common approach involves the condensation of thiourea with ethyl acetoacetate, followed by cyclization and esterification. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for industrial applications. These improvements have also facilitated the exploration of novel synthetic routes, enhancing the accessibility of this compound for research purposes.

Recent studies have highlighted the role of methyl 4-oxothiane-3-carboxylate in medicinal chemistry through its incorporation into various drug candidates. For instance, researchers have synthesized derivatives of this compound that exhibit potent inhibitory effects on specific enzymes implicated in inflammatory diseases. The ability to modulate the reactivity of the thiolactone group allows for the creation of molecules with tailored biological properties. This flexibility has made it a valuable tool in the quest for new therapeutic interventions.

The chemical properties of methyl 4-oxothiane-3-carboxylate also make it useful in material science applications. Its reactivity with metal ions and ability to form coordination complexes have been exploited in the development of catalysts and functional materials. These applications underscore the broad utility of this compound beyond pharmaceuticals, highlighting its significance in interdisciplinary research.

As research continues to evolve, the applications of methyl 4-oxothiane-3-carboxylate are expected to expand further. The integration of computational chemistry and high-throughput screening techniques has accelerated the discovery of new derivatives with enhanced properties. These advancements promise to unlock new possibilities in drug discovery and material science, reinforcing the importance of this compound in modern chemical research.

In conclusion, methyl 4-oxothiane-3-carboxylate (CAS No. 4160-61-6) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for developing novel therapeutics. As research progresses, the potential uses of this compound are likely to grow, further solidifying its role as a cornerstone in contemporary chemical investigations.

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